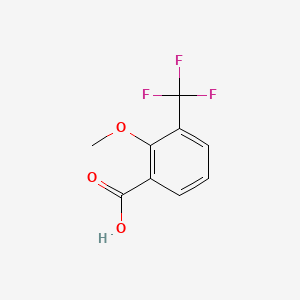

2-Methoxy-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVAZHQHYXQLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271454 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937068-58-1 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937068-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-3-(trifluoromethyl)benzoic acid CAS number

An In-Depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and materials science. We will explore its chemical properties, synthesis, analytical characterization, and applications, with a focus on the causal relationships behind its utility in research and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds

This compound (CAS No: 119692-41-0) is a substituted aromatic carboxylic acid that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by the presence of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring. This specific arrangement of functional groups imparts unique physicochemical properties that are highly sought after in drug design and the development of advanced materials.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The strategic placement of the methoxy (-OCH3) group, a hydrogen bond acceptor and a group that can influence conformation, further expands the chemical space accessible from this scaffold. This guide will delve into the practical aspects of utilizing this valuable compound.

Chemical and Physical Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 119692-41-0 | [1] |

| Molecular Formula | C9H7F3O3 | [1][3] |

| Molecular Weight | 220.15 g/mol | [1] |

| Physical Form | Solid | [4] |

| Melting Point | Not explicitly available, but similar compounds melt in the 100-115 °C range. | [4] |

| Boiling Point | Not explicitly available, but similar compounds boil above 240 °C. | [4] |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | Inferred from general chemical principles. |

| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing trifluoromethyl group. | Inferred from general chemical principles. |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-methoxy-2-(trifluoromethyl)benzene and anhydrous tetrahydrofuran (THF).

-

Ortho-Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise, and the reaction is stirred for 2-3 hours at this temperature. The methoxy group directs the lithiation to the ortho position.

-

Carboxylation: Carbon dioxide gas is bubbled through the solution for 1-2 hours. The reaction is allowed to slowly warm to room temperature.

-

Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The pH is adjusted to ~2 with dilute hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Resonances for the carboxylic carbon (~165-170 ppm), aromatic carbons (including the carbon attached to the CF3 group, which will appear as a quartet), and the methoxy carbon (~55-60 ppm). |

| ¹⁹F NMR | A singlet for the -CF3 group. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M-H]- corresponding to the calculated molecular weight (220.15 g/mol ).[3] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Applications in Research and Development

The true value of this compound lies in its application as a versatile building block.

Drug Discovery

The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates.[2] The presence of this group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability.[2] The carboxylic acid functional group serves as a convenient handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This allows for the exploration of a wide range of chemical space in the search for new therapeutic agents. For instance, this acid can be a precursor for enzyme inhibitors or receptor modulators in various disease areas, from oncology to metabolic disorders.[5]

Caption: Influence of functional groups on drug properties.

Materials Science

In materials science, fluorinated compounds are used to create materials with unique properties, such as high thermal stability and low surface energy. The rigid, aromatic core of this compound makes it a candidate for the synthesis of novel polymers and functional materials with tailored characteristics.

Safety, Handling, and Storage

As with any chemical, proper safety precautions are essential when handling this compound. The following information is synthesized from safety data sheets of structurally similar compounds.

| Hazard Category | Precautionary Measures | First Aid |

| Skin Irritation | Causes skin irritation.[6] | Wash with plenty of soap and water. If irritation persists, get medical advice.[6][7] |

| Eye Irritation | Causes serious eye irritation.[6] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[6] |

| Respiratory Irritation | May cause respiratory irritation.[4][6] | Move person to fresh air. Call a poison center or doctor if you feel unwell.[6][7] |

| Handling | Wear protective gloves, clothing, and eye/face protection.[6][7] Use in a well-ventilated area or under a fume hood.[8] Avoid breathing dust.[7] | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7] |

Experimental Protocol: Amide Coupling

A common application of this compound is in amide bond formation, a cornerstone reaction in medicinal chemistry.

Caption: General workflow for an amide coupling reaction.

Step-by-Step Amide Synthesis

-

Reagents: To a solution of this compound (1.0 eq) in dichloromethane (DCM) are added a primary or secondary amine (1.1 eq), a coupling agent such as EDC (1.2 eq), and a catalyst like HOBt (0.1 eq).

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for the creation of novel molecules with desirable properties for applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in research and development.

References

-

Autech Status. (2025, December 28). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. [Link]

-

Australia Pacific LNG. (2016, May 26). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoic acid. [Link]

-

PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]

-

Autech Status. Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. [Link]

-

UNEP. III Analytical Methods. [Link]

-

PubChem. 2-Methyl-3-(trifluoromethyl)benzoic acid. [Link]

-

PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]

-

PubChemLite. This compound (C9H7F3O3). [Link]

-

PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]

-

Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.fi [fishersci.fi]

- 7. aplng.com.au [aplng.com.au]

- 8. tcichemicals.com [tcichemicals.com]

2-Methoxy-3-(trifluoromethyl)benzoic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)benzoic Acid

Introduction

This compound, a substituted aromatic carboxylic acid, represents a valuable molecular scaffold in contemporary drug discovery and materials science. Its unique trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents impart distinct electronic and steric properties that are highly sought after for modulating a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive analysis of its core physical properties, offering both established theoretical frameworks and detailed, field-proven experimental protocols for their empirical determination. For researchers in medicinal chemistry and chemical development, a thorough understanding of these foundational characteristics is a prerequisite for successful molecular design and application.

It is important to note that while the molecular identity is clear, there is an observed ambiguity among chemical suppliers regarding the assignment of CAS Number 119692-41-0 , which has been associated with both the 2-methoxy-3-(trifluoromethyl) and the 2-methoxy-6-(trifluoromethyl) isomers. This guide will proceed by focusing on the this compound structure, but researchers are advised to confirm the identity of commercial materials via analytical means.

Molecular and Chemical Identity

A precise definition of a compound's identity is the cornerstone of all subsequent physicochemical analysis. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 119692-41-0 (See note on ambiguity) | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC=C1C(F)(F)F)C(=O)O | [2] |

| InChIKey | COVAZHQHYXQLOT-UHFFFAOYSA-N | [2] |

Core Physical Properties: Predictions and Influencing Factors

Direct experimental data for this specific isomer is not widely published. However, we can derive well-founded predictions based on the known effects of its constituent functional groups and data from closely related analogues.

Table of Predicted Physical Properties

| Property | Predicted Value / Range | Rationale & Influencing Factors |

| Melting Point | 100 - 115 °C | Based on isomers like 2-(Trifluoromethyl)benzoic acid (107-110 °C) and 2-methoxybenzoic acid (98-100 °C). The trifluoromethyl group can disrupt crystal packing, while the methoxy group's effect can vary. A relatively sharp melting range would be expected for a pure substance. |

| Boiling Point | > 250 °C | Based on 2-(Trifluoromethyl)benzoic acid (247 °C). The additional methoxy group will increase molecular weight and polarity, likely raising the boiling point. |

| Aqueous Solubility | Poorly Soluble | The hydrophobic trifluoromethyl group significantly reduces water solubility[3]. The carboxylic acid provides some polarity, but the overall molecule is expected to be lipophilic. Solubility will be pH-dependent. |

| pKa | 3.0 - 3.8 | The strongly electron-withdrawing -CF₃ group will increase acidity (lower pKa) compared to benzoic acid (pKa ~4.2). This effect is stronger than the weak electron-donating effect of the -OCH₃ group. The pKa of 2-(Trifluoromethyl)benzoic acid is ~3.2.[4] |

| LogP (XlogP) | 2.3 | This predicted value indicates moderate lipophilicity, a key parameter in assessing potential membrane permeability in biological systems.[2] |

Spectroscopic Profile: An Analytical Fingerprint

The structural features of this compound give rise to a predictable and unique spectroscopic signature, which is essential for identity confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the 11-13 ppm range. Its broadness is due to hydrogen bonding and exchange.[5]

-

Aromatic Protons (-C₆H₃): Three protons on the aromatic ring, expected between 7.0-8.0 ppm .[6][7] Their precise shifts and coupling patterns (e.g., doublets, triplets) will depend on the electronic effects of the adjacent substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically appearing around 3.8-4.0 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each unique carbon atom:

-

Carboxyl Carbon (-COOH): Found in the 165-175 ppm region, typical for aromatic carboxylic acids.[5][8]

-

Aromatic Carbons (-C₆H₃): Six signals in the 110-140 ppm range. Carbons directly attached to the electron-withdrawing -CF₃ and electron-donating -OCH₃ groups will show characteristic shifts.[6][9]

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with fluorine) expected around 120-130 ppm .

-

Methoxy Carbon (-OCH₃): A signal in the 55-65 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][5]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption between 1680-1710 cm⁻¹ . Conjugation with the aromatic ring places it in this region.[3][5]

-

C-O Stretch (Aromatic Ether & Acid): Two distinct bands are expected in the 1200-1320 cm⁻¹ region.[3]

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions are expected in the 1100-1300 cm⁻¹ region.

Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the key physical properties of this compound in a research setting.

Melting Point Determination via Capillary Method

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[10] A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Initial Heating: Quickly heat the block to about 15-20 °C below the expected melting point (e.g., to 85 °C).

-

Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

-

Reporting: Report the result as a range: T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via Shake-Flask Method

Causality: This method determines the thermodynamic equilibrium solubility, which is the true saturation point of a compound in a solvent at a given temperature.[11] Shaking for an extended period (24 hours) ensures that the system reaches equilibrium between the dissolved and solid states. Centrifugation and filtration are critical steps to remove all undissolved microparticulates before analysis, which would otherwise lead to an overestimation of solubility.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the saturated solution and the standards using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Construct a calibration curve from the standards and determine the concentration of the saturated solution.

-

-

Reporting: Report the solubility in units of mg/mL or µg/mL.

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Methoxybenzoic acid, 2-fluoro-6-(trifluoromethyl)benzyl ester [webbook.nist.gov]

- 5. appchemical.com [appchemical.com]

- 6. 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

2-Methoxy-3-(trifluoromethyl)benzoic acid molecular structure

An In-Depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the molecule's structural features, physicochemical properties, a validated synthesis protocol, and rigorous methods for structural elucidation and quality control. Furthermore, it explores the strategic application of this intermediate in the synthesis of complex, biologically active molecules, supported by field-proven insights and authoritative references.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the trifluoromethyl (CF₃) group—including its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—make it a privileged functional group in medicinal chemistry. This compound (CAS No: 179943-58-3) has emerged as a particularly valuable synthetic intermediate. Its rigid, pre-configured arrangement of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring provides a powerful scaffold for constructing complex molecular architectures with desirable pharmacological properties.

This guide serves as a senior-level resource, moving beyond basic data to explain the causality behind experimental choices and to provide self-validating protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The precise spatial arrangement of the functional groups in this compound dictates its reactivity and utility. The ortho-methoxy group can influence the conformation of the carboxylic acid, while the adjacent trifluoromethyl group exerts a strong electron-withdrawing effect, impacting the acidity of the carboxyl proton.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of the title compound, compiled from reliable chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 179943-58-3 | |

| Molecular Formula | C₉H₇F₃O₃ | |

| Molecular Weight | 220.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 125 - 130 °C | |

| Boiling Point | 284.9±40.0 °C (Predicted) | |

| pKa | 2.69±0.25 (Predicted) | |

| Solubility | Soluble in methanol, DMSO, and other common organic solvents. |

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the ortho-lithiation of 1-methoxy-2-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This approach offers high regioselectivity due to the directing effect of the methoxy group.

Synthesis Workflow Diagram

Caption: Directed ortho-metalation and carboxylation synthesis workflow.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Expertise: The methoxy group directs the deprotonation to the ortho position. A slight excess of n-BuLi ensures complete conversion of the starting material.

-

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in several portions. Alternatively, bubble CO₂ gas through the solution for 30 minutes.

-

Causality: The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.

-

-

Workup: Allow the reaction mixture to warm to room temperature. Add water and 1 M HCl to acidify the mixture to a pH of ~1-2.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene/hexanes, to afford the final product as a white crystalline solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.

Analytical Workflow Diagram

Caption: A multi-technique workflow for analytical quality control.

Expected Spectroscopic Data

The following data are characteristic of this compound.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~11.0-13.0 ppm (s, 1H) | Carboxylic acid proton (-COOH) |

| ~7.8-8.0 ppm (d, 1H) | Aromatic proton ortho to -COOH | ||

| ~7.6-7.8 ppm (d, 1H) | Aromatic proton ortho to -CF₃ | ||

| ~7.2-7.4 ppm (t, 1H) | Aromatic proton para to -CF₃ | ||

| ~3.9-4.1 ppm (s, 3H) | Methoxy protons (-OCH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | Carboxylic acid carbon (-COOH) |

| ~155-160 ppm | Aromatic C-OCH₃ | ||

| ~120-140 ppm (multiple) | Aromatic carbons | ||

| ~123 ppm (q, J ≈ 274 Hz) | Trifluoromethyl carbon (-CF₃) | ||

| ~56 ppm | Methoxy carbon (-OCH₃) | ||

| ¹⁹F NMR | Chemical Shift (δ) | ~ -60 to -65 ppm (s) | Single resonance for the -CF₃ group |

| Mass Spec (ESI-) | m/z | 219.03 [M-H]⁻ | Deprotonated molecular ion |

| FT-IR | Wavenumber (cm⁻¹) | ~2500-3300 (broad) | O-H stretch of carboxylic acid |

| ~1700 cm⁻¹ | C=O stretch of carboxylic acid | ||

| ~1100-1350 cm⁻¹ (strong) | C-F stretches of -CF₃ group |

Applications in Drug Discovery

This compound is not typically a final drug product but rather a high-value intermediate. Its structure is frequently found in molecules targeting a range of biological pathways. A notable application is in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein implicated in cystic fibrosis. The specific substitution pattern is crucial for orienting the molecule within the target's binding pocket, while the CF₃ and methoxy groups fine-tune properties like cell permeability and metabolic half-life.

Role as a Synthetic Building Block

Caption: Pathway from the benzoic acid to complex amide-based APIs.

The most common synthetic transformation involves the activation of the carboxylic acid group, followed by amide bond formation with a diverse range of amines. This modular approach allows for the rapid generation of chemical libraries for screening and lead optimization.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

| Hazard Type | GHS Classification | Precautionary Measures |

| Acute Toxicity | Acute Tox. 4 (Oral) | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | Skin Irrit. 2 | Wear protective gloves and clothing. |

| Eye Irritation | Eye Irrit. 2A | Wear eye protection (safety glasses/goggles). |

| Respiratory | STOT SE 3 | Use only in a well-ventilated area or fume hood. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

This compound is a sophisticated chemical building block whose value is defined by the precise interplay of its constituent functional groups. Its synthesis, while requiring careful control of reaction conditions, is robust and scalable. The rigorous analytical techniques detailed herein provide a validated pathway to ensure the high purity required for subsequent applications in drug discovery and development. For medicinal chemists, this molecule represents a versatile platform for accessing novel chemical space, particularly in the development of next-generation therapeutics.

References

-

This compound 179943-58-3 | Sigma-Aldrich.

-

This compound | C9H7F3O3 | ChemSpider .

-

This compound | CAS 179943-58-3 | Santa Cruz Biotechnology .

-

Discovery of the F508del-CFTR Potentiator, (R)-N-(4-(3-(tert-butyl)-1H-pyrazol-1-yl)-2-methylphenyl)-1-(2-methoxy-3-(trifluoromethyl)benzoyl)piperidine-3-carboxamide (GLPG2222) | Journal of Medicinal Chemistry.

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid

Introduction: The Significance of Fluorinated Aromatics

2-Methoxy-3-(trifluoromethyl)benzoic acid is a key building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of the methoxy and trifluoromethyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable intermediate for medicinal chemists and material scientists. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathway to this important molecule, grounded in established organometallic principles and supported by practical, field-proven insights.

Core Synthesis Pathway: A Two-Step Approach

The most direct and efficient synthesis of this compound proceeds via a two-step sequence starting from the readily available precursor, 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This pathway leverages the principles of directed ortho-metalation (DoM), a powerful tool in modern organic synthesis for regioselective functionalization of aromatic rings.[1][2]

The overall transformation is outlined below:

Caption: Overall synthetic scheme for this compound.

Part 1: Directed ortho-Metalation via Lithium-Halogen Exchange

The initial and critical step is the generation of a reactive organolithium intermediate from 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This is achieved through a lithium-halogen exchange reaction, which is highly favored at low temperatures.

Reaction Mechanism and Rationale:

The methoxy group in the starting material acts as a directing metalation group (DMG).[1][3] While direct deprotonation at the ortho position is a common strategy for anisole derivatives, the presence of the bromine atom provides a more facile entry point for lithiation via lithium-halogen exchange. This reaction is typically rapid and clean at low temperatures, minimizing potential side reactions. The use of n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at -78 °C is standard practice for such transformations. The low temperature is crucial to prevent unwanted side reactions, such as the elimination of the methoxy group or reaction with the trifluoromethyl substituent.

Caption: Formation of the aryllithium intermediate.

Experimental Protocol: Lithiation

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | 255.03 | 10.0 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (10.0 mmol).

-

Add anhydrous THF (50 mL) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, 4.4 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

Part 2: Carboxylation and Acidification

The newly formed aryllithium species is a potent nucleophile and is immediately quenched with an electrophile to introduce the carboxylic acid functionality. Solid carbon dioxide (dry ice) is a readily available and efficient C1 electrophile for this purpose.

Reaction Mechanism and Rationale:

The nucleophilic carbon of the aryllithium intermediate attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.

Caption: Workflow for the carboxylation and workup steps.

Experimental Protocol: Carboxylation and Workup

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) |

| Solid Carbon Dioxide (Dry Ice) | 44.01 | ~20 |

| Hydrochloric Acid (1 M) | - | As needed |

| Diethyl Ether | - | - |

| Saturated Sodium Chloride (Brine) | - | - |

| Anhydrous Magnesium Sulfate | - | - |

Procedure:

-

In a separate flask, place an excess of crushed dry ice.

-

Slowly transfer the cold aryllithium solution via cannula onto the dry ice with vigorous stirring. A thick white precipitate will form.

-

Allow the mixture to warm to room temperature, which will sublime the excess CO2.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Alternative Synthetic Considerations: Grignard Reagents

An alternative, though often less reactive, approach involves the formation of a Grignard reagent from 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This would involve reacting the starting material with magnesium metal in an ethereal solvent. The resulting Grignard reagent can then be carboxylated in a similar manner to the organolithium species. While Grignard reactions are generally less sensitive to steric hindrance, the initial formation of the Grignard reagent can sometimes be sluggish.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving a directed ortho-metalation via lithium-halogen exchange, followed by carboxylation. This method offers high regioselectivity and generally good yields. Careful control of reaction conditions, particularly temperature, is paramount to the success of this synthesis. The resulting product is a valuable intermediate for further elaboration in the fields of drug discovery and materials science.

References

-

Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1997). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 119(44), 10595–10604. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879–933. [Link]

-

Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109–112. [Link]

-

Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312. [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

2-Methoxy-3-(trifluoromethyl)benzoic acid IUPAC name

A Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. Its unique substitution pattern, featuring a methoxy group and a trifluoromethyl group positioned ortho and meta to a carboxylic acid, respectively, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The trifluoromethyl group is a well-established bioisostere that can enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical's nomenclature, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it delves into its strategic application in drug discovery, highlighting its role as a molecular fragment in the design of targeted therapeutics.

Molecular Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational for research and development. The formal IUPAC name for the compound is This compound . Its structural and identifying information are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 119692-41-0 | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC=C1C(F)(F)F)C(=O)O | [2] |

| InChIKey | COVAZHQHYXQLOT-UHFFFAOYSA-N | [2] |

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. While experimental data for this specific isomer is not broadly published, properties can be predicted or inferred from related structures.

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted/Inferred) | Significance in Drug Discovery |

| Monoisotopic Mass | 220.03473 Da | [2] |

| XlogP | 2.3 | [2] |

| pKa | ~3.0 (inferred) | Influences ionization state at physiological pH, affecting solubility and cell permeability. |

| Melting Point | Not available. Isomers like 3-(trifluoromethyl)benzoic acid melt at 104-106 °C. | Purity assessment and formulation considerations. |

| Boiling Point | Not available. Isomers like 2-(trifluoromethyl)benzoic acid boil at 247 °C.[3] | Purification and stability assessment. |

The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into drug candidates is a cornerstone of modern medicinal chemistry. The -CF₃ group is prized for its ability to modulate a molecule's properties in several beneficial ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can increase a drug's half-life and bioavailability.[4]

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its intended biological target.[4]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ group can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.

-

Improved Binding Affinity: The -CF₃ group can participate in favorable, non-covalent interactions with protein targets, such as dipole-dipole and hydrophobic interactions, thereby increasing binding potency.

In this compound, the powerful inductive effect of the -CF₃ group at the 3-position enhances the acidity of the carboxylic acid at the 1-position, while the methoxy group at the 2-position influences the local electronic environment and conformation of the molecule. This unique combination makes it a desirable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.[4]

Synthesis and Reactivity

A hypothetical retrosynthetic analysis suggests that the target molecule could be constructed via the carboxylation of a suitable organometallic intermediate.

Caption: A plausible synthetic workflow for this compound.

Reactivity: The molecule possesses three key reactive sites:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amidation (e.g., via an acyl chloride intermediate), and reduction to a primary alcohol.

-

Aromatic Ring: The ring is moderately deactivated to electrophilic aromatic substitution due to the electron-withdrawing -CF₃ and -COOH groups. However, the methoxy group is an ortho-, para-director, potentially allowing for substitution at the 4- or 6-positions under forcing conditions.

-

Methoxy Group: Can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol.

Spectroscopic and Analytical Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected key features in its spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Carboxylic Acid (-COOH): A broad singlet, downfield (>10 ppm). - Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (~7.2-8.0 ppm), exhibiting coupling patterns (e.g., doublet of doublets, triplets) consistent with a 1,2,3-trisubstituted benzene ring. - Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): Signal in the range of 165-170 ppm. - Aromatic Carbons (Ar-C): Six distinct signals, including carbons attached to the methoxy, trifluoromethyl, and carboxyl groups, with characteristic shifts. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. - Methoxy Carbon (-OCH₃): Signal around 55-60 ppm. |

| ¹⁹F NMR | A single, sharp signal for the three equivalent fluorine atoms of the -CF₃ group. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | - [M-H]⁻ (Negative ESI): An ion at m/z ≈ 219.03. - [M+H]⁺ (Positive ESI): An ion at m/z ≈ 221.04.[2] |

Note: Chemical shifts are approximate and depend on the solvent used.

Application in Drug Discovery and Development

This compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD), an approach that has successfully yielded multiple approved drugs.[5] FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target, albeit with low affinity.[6] These initial hits serve as starting points for chemical elaboration into potent, selective, and drug-like leads.[5]

The properties of this molecule align perfectly with the principles of FBDD:

-

Low Molecular Weight: At ~220 g/mol , it fits well within the typical fragment space.

-

Defined Vectors for Growth: The carboxylic acid provides a clear handle for synthetic modification (e.g., forming amides) to "grow" the fragment into unoccupied pockets of a target's binding site.

-

High Sp³ Character and 3D Shape: The combination of the planar ring with the tetrahedral -CF₃ and methoxy groups provides a three-dimensional shape that can effectively sample protein surfaces.

Caption: The role of a fragment like this compound in a typical FBDD workflow.

Exemplary Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)

This protocol outlines how this compound could be used in a primary screen to identify fragments that bind to a hypothetical protein target, such as a kinase or a protease.

Objective: To identify binding of this compound to Protein-X using SPR.

Materials:

-

Biacore T200 or similar SPR instrument.[5]

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Protein-X (target), >95% purity.

-

This compound (stock solution in DMSO, e.g., 100 mM).

-

Running buffer (e.g., HBS-EP+, pH 7.4).

Methodology:

-

Protein Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes. b. Inject Protein-X (at ~50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level (~8000 Response Units) is reached. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. d. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

-

Fragment Screening: a. Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%. b. Inject the fragment solutions over the reference and protein-coated flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the protein channel relative to the reference channel indicates binding. d. Include buffer-only injections periodically for double-referencing.

-

Data Analysis: a. Subtract the reference channel data from the protein channel data. b. Plot the steady-state response (RU_eq) against the fragment concentration. c. Fit the data to a steady-state affinity model to determine the dissociation constant (K_D), which quantifies binding affinity. For fragments, K_D values are typically in the high micromolar to millimolar range.

Interpretation of Results: A confirmed, dose-dependent binding signal for this compound would validate it as a "hit." This hit would then be subjected to structural studies (e.g., X-ray crystallography) to understand its binding mode, providing a rational starting point for lead optimization.[7]

Safety and Handling

This compound should be handled with standard laboratory precautions. As a substituted benzoic acid, it is expected to be an irritant.

-

Hazard Classifications: May cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. The interplay between its methoxy, trifluoromethyl, and carboxylic acid functional groups provides a unique chemical tool for creating novel molecules with tailored properties. Its suitability as a molecular fragment makes it particularly valuable for fragment-based drug discovery campaigns, offering a robust starting point for the development of next-generation therapeutics. As the demand for compounds with enhanced pharmacological profiles continues to grow, the utility of well-designed, fluorinated scaffolds like this one will undoubtedly increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from [Link]

-

Supporting Information. (n.d.). Angewandte Chemie International Edition, 57, 10949. Retrieved from [Link]

-

Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2340. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7F3O3). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Erlanson, D. A., et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Letters, 595(19), 2396-2408. Retrieved from [Link]

-

Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

-

Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 3. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. massbio.org [massbio.org]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)benzoic acid

This guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in determining a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy, this document synthesizes theoretical principles with practical, field-proven methodologies for its accurate determination.

Introduction: The Criticality of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility directly influences absorption from the gastrointestinal tract, and consequently, its bioavailability.[1] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and may necessitate complex and costly formulation strategies. Therefore, a thorough understanding and precise measurement of solubility are imperative from the early stages of drug discovery through to formulation development.[1][2]

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The structure of this compound combines features that create a nuanced solubility profile.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇F₃O₃ | [3] |

| Molecular Weight | 220.15 g/mol | [3] |

| Chemical Structure | A benzoic acid scaffold substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 3-position. | N/A |

| Predicted XlogP | ~2.3 | [4][5] |

| Estimated pKa | ~3.5 - 4.0 | Inferred from similar structures[6] |

-

The Benzoic Acid Moiety : The carboxylic acid group (-COOH) is ionizable. At a pH above its acid dissociation constant (pKa), the group will deprotonate to form a carboxylate anion (-COO⁻), which is significantly more polar and thus more water-soluble. Conversely, at a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. The pKa of the parent 2-methoxybenzoic acid is approximately 4.09.[6] The presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa slightly, making it a weak acid.

-

The Trifluoromethyl Group (-CF₃) : This group is highly lipophilic and hydrophobic, which significantly decreases aqueous solubility.[7] However, it can enhance metabolic stability and binding affinity to biological targets, making it a common feature in modern drug candidates.

-

The Methoxy Group (-OCH₃) : The methoxy group is moderately polar but can also contribute to the overall lipophilicity of the molecule.

-

Predicted Lipophilicity (XlogP) : The predicted octanol-water partition coefficient (XlogP) for isomers is around 2.3, suggesting a moderate degree of lipophilicity.[4][5] This value indicates that while the compound has some affinity for non-polar environments, it is not excessively greasy, which might otherwise lead to very poor aqueous solubility.

Based on these structural features, it is anticipated that this compound will exhibit low solubility in neutral aqueous media, with its solubility increasing at higher pH values due to the ionization of the carboxylic acid. It is expected to be more soluble in organic solvents.[7]

Understanding and Measuring Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery and development, two types of solubility are commonly measured: thermodynamic and kinetic.

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature when the dissolved and undissolved states are in equilibrium.[8][9] This measurement is crucial for pre-formulation and understanding the fundamental physicochemical properties of the compound.[8] It is typically determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.[2][8]

-

Kinetic Solubility : This is a measure of how much of a compound, initially dissolved in a high-concentration stock solution (typically DMSO), remains in solution when diluted into an aqueous buffer.[2][10][11] This method is high-throughput and is often used in the early stages of drug discovery for rapid assessment of a large number of compounds.[1][2] The resulting value is often higher than the thermodynamic solubility because the system may not have reached equilibrium, and the presence of a co-solvent (DMSO) can influence the result.

Experimental Protocol for Determining the Solubility of this compound

The following section details a robust, self-validating protocol for determining both the thermodynamic and kinetic aqueous solubility of this compound. This protocol integrates the widely accepted shake-flask method with modern analytical quantification.

Materials and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Water, HPLC grade

-

Analytical balance

-

Vortex mixer

-

Thermomixer or incubating shaker

-

pH meter

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical classification.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Vials : Accurately weigh approximately 2-5 mg of solid this compound into several glass vials. The key is to add an amount that will exceed its solubility, ensuring a saturated solution with excess solid present.

-

Addition of Solvent : To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4 for physiological relevance). To assess pH effects, prepare separate sets of vials with buffers at different pH values (e.g., pH 2.0, 5.0, and 9.0).

-

Equilibration : Seal the vials and place them in an incubating shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[2][8] This extended incubation is crucial for reaching thermodynamic equilibrium.

-

Phase Separation : After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[12] Self-Validating Check: The presence of visible solid material at the bottom of the vial before this step confirms that a saturated solution was achieved.

-

Quantification by HPLC-UV :

-

Sample Preparation : Dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Calibration Curve : Prepare a series of calibration standards of this compound of known concentrations by dissolving the compound in a suitable organic solvent (like acetonitrile or methanol) and then diluting with the mobile phase.

-

HPLC Analysis : Analyze the prepared samples and calibration standards using the HPLC method detailed in section 4.4.

-

-

Data Analysis : Determine the concentration of the compound in the diluted supernatant by comparing its peak area to the calibration curve. Calculate the original solubility in the aqueous buffer by accounting for the dilution factor. Report the results in µg/mL or µM.

Kinetic Solubility Determination

This high-throughput method is ideal for early-stage discovery.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]

- 4. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2-methoxy-6-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 6. quora.com [quora.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to the Spectral Characteristics of 2-Methoxy-3-(trifluoromethyl)benzoic Acid

Introduction: The Role of Spectral Analysis in Modern Drug Development

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed molecular fingerprint, enabling researchers to confirm identity, assess purity, and predict the behavior of novel chemical entities.[1][2][3][4] This guide offers an in-depth analysis of the predicted spectral data for 2-Methoxy-3-(trifluoromethyl)benzoic acid, a compound of interest for researchers in medicinal chemistry and materials science. By dissecting the anticipated NMR, IR, and MS spectra, we aim to provide a foundational resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules. The principles and methodologies discussed herein are grounded in established spectroscopic theory and are designed to be broadly applicable to the characterization of complex small molecules.[5][6][7]

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei. For this compound, we can predict the ¹H, ¹³C, and ¹⁹F NMR spectra by considering the electronic effects of the methoxy, trifluoromethyl, and carboxylic acid substituents on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The electron-donating methoxy group will shield the ortho and para positions, while the electron-withdrawing trifluoromethyl and carboxylic acid groups will deshield them.

-

Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the aromatic ring will appear as a complex multiplet. The proton situated between the methoxy and trifluoromethyl groups is expected to be the most deshielded due to the proximity of the two substituents.

-

Methoxy Protons (δ 3.8-4.0 ppm): The protons of the methoxy group will appear as a sharp singlet.

-

Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl Carbon (δ 165-175 ppm): The carboxylic acid carbonyl carbon will be significantly deshielded.[9]

-

Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Methoxy Carbon (δ 55-60 ppm): The carbon of the methoxy group will appear in its characteristic region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[10]

-

Trifluoromethyl Group (δ -60 to -65 ppm): The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single, sharp singlet in the ¹⁹F NMR spectrum, referenced to CFCl₃.[11][12][13][14]

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 10-13 | broad singlet | Carboxylic acid proton; exchangeable with D₂O. |

| ¹H | 7.0-8.0 | multiplet | Aromatic protons. |

| ¹H | 3.8-4.0 | singlet | Methoxy protons. |

| ¹³C | 165-175 | singlet | Carbonyl carbon. |

| ¹³C | 110-160 | multiple signals | Aromatic carbons; C-CF₃ will be a quartet. |

| ¹³C | 55-60 | singlet | Methoxy carbon. |

| ¹⁹F | -60 to -65 | singlet | Trifluoromethyl group. |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): A medium to weak absorption.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): A medium absorption from the methoxy group.

-

C=O Stretch (1700-1725 cm⁻¹): A very strong and sharp absorption from the carbonyl group of the carboxylic acid.

-

C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Multiple medium to strong absorptions.

-

C-O Stretch (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹): Strong absorptions from the carboxylic acid and the methoxy ether linkage.

-

C-F Stretch (1100-1300 cm⁻¹): Strong absorptions from the trifluoromethyl group, which may overlap with the C-O stretching bands.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

| Methoxy Group | C-H Stretch | 2850-3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |

| Carboxylic Acid/Ether | C-O Stretch | 1200-1300 & 1000-1100 | Strong |

| Trifluoromethyl | C-F Stretch | 1100-1300 | Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.[15][16] Using Electron Ionization (EI), we can predict the fragmentation pattern of this compound.

-

Molecular Ion (M⁺˙) (m/z 220): The parent ion, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak.[17]

-

[M-15]⁺ (m/z 205): Loss of a methyl radical (•CH₃) from the methoxy group.

-

[M-17]⁺ (m/z 203): Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

-

[M-45]⁺ (m/z 175): Loss of the carboxyl group (•COOH), a common fragmentation for benzoic acids, leading to a trifluoromethyl-methoxyphenyl cation.

-

[M-69]⁺ (m/z 151): Loss of a trifluoromethyl radical (•CF₃).

| m/z | Proposed Fragment | Notes |

| 220 | [C₉H₇F₃O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 205 | [C₈H₄F₃O₃]⁺ | Loss of •CH₃ |

| 203 | [C₉H₆F₃O₂]⁺ | Loss of •OH |

| 175 | [C₈H₆F₃O]⁺ | Loss of •COOH |

| 151 | [C₈H₇O₃]⁺ | Loss of •CF₃ |

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectral data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[18][19] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[19]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A simple pulse-acquire sequence is sufficient. CFCl₃ is used as an external or internal reference (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[20][21][22][23][24]

-

Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[25][26]

-

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

-

Instrument Parameters: Typical source temperatures are 200-250°C.[25] The transfer line temperature for GC-MS should be set appropriately to prevent condensation (e.g., 280°C).[25]

Logical Framework for Spectral Interpretation

The following diagram illustrates the relationship between the molecular structure of this compound and its expected spectral features.

Caption: Correlation of molecular structure with key NMR, IR, and MS spectral features.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The detailed interpretation of the expected ¹H, ¹³C, ¹⁹F NMR, IR, and MS data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in drug discovery and related fields.[27][28] By understanding the interplay between molecular structure and spectroscopic output, scientists can more efficiently and accurately characterize novel compounds, a critical step in the advancement of pharmaceutical sciences.

References

-

AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

- Dzonlagic, A. et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(4), 235-253.

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Bhatt, A. D., & Kothari, C. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.

-

Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

- LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.

- Scherer, J. R. (2024, January 30). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.

-

Scribd. IR Sample Preparation Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

-

ResearchGate. (2015, November 2). How do I make solid sample for FT-IR ATR? Retrieved from [Link]

- The University of Queensland. (1980). F-19 Nmr Chemical-Shifts in Substituted Benzotrifluorides and Benzal Fluorides. UQ eSpace.

-

Walsh Medical Media. Spectroscopic Techniques in Modern Drug Characterization. Retrieved from [Link]

- Supporting Inform

- CHAPTER 2 Fragmentation and Interpret

- Wróblewska, A. et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1436.

-

Pacific BioLabs. Identity and Purity - Small Molecules. Retrieved from [Link]

- Supporting Information File. J Pharm Pharm Sci, 24, 421-434.

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- Spectroscopy Tutorial: Carboxylic Acids.

- Wang, R. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

-

Wikipedia. Mass spectral interpretation. Retrieved from [Link]

- Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

ResearchGate. Mass spectrometry optimized parameters for all selected compounds. Retrieved from [Link]

- Helme, J. W. et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5323-5334.

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

- Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).

- MDPI. Special Issue : Application of Spectroscopy for Drugs. Molecules.

- Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Martin, G. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8250-8256.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Electronic Supplementary Inform

- Kind, T. et al. (2009). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. Analytical Chemistry, 81(23), 9879-9887.

-

Shimadzu Corporation. Ionization Modes: EI. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69154, 2-Methoxybenzyl alcohol. Retrieved from [Link]